molecular formula C25H23NO4 B2581850 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid CAS No. 282525-05-7

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid

Cat. No.: B2581850
CAS No.: 282525-05-7
M. Wt: 401.462
InChI Key: XALWLSKRFCZNFL-UHFFFAOYSA-N
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Description

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid is a synthetic compound with a complex structure. It is often used in the field of organic chemistry, particularly in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amines in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid involves the protection of the amino group through the formation of a stable Fmoc-amino bond. This protective group can be selectively removed under mildly basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid is unique due to its specific structure and the presence of the phenylbutanoic acid moiety. This structure provides distinct chemical properties and reactivity, making it valuable in specialized applications in peptide synthesis and other fields .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALWLSKRFCZNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282525-05-7
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid
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